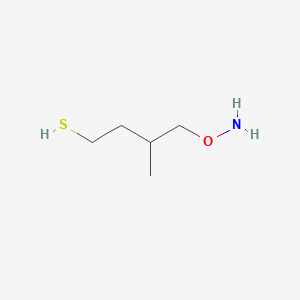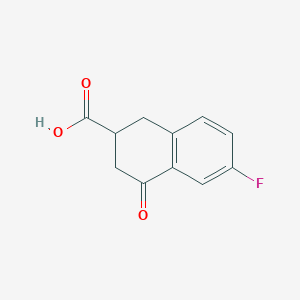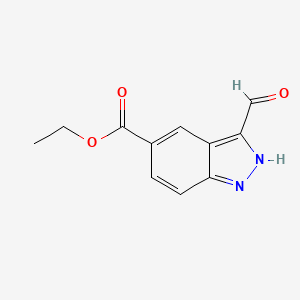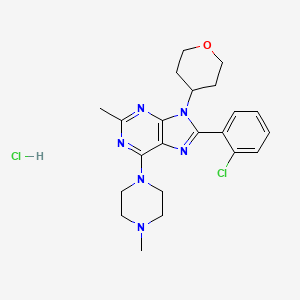
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a tetrahydropyran ring, all attached to a purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl group, the methylpiperazine moiety, and the tetrahydropyran ring. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9H-purine: Lacks the tetrahydropyran ring.
8-(2-chlorophenyl)-2-Methyl-9-(tetrahydro-2H-pyran-4-yl)-9H-purine: Lacks the methylpiperazine moiety.
Uniqueness
The presence of both the methylpiperazine moiety and the tetrahydropyran ring in 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C22H28Cl2N6O |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine;hydrochloride |
InChI |
InChI=1S/C22H27ClN6O.ClH/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23;/h3-6,16H,7-14H2,1-2H3;1H |
Clé InChI |
UBHKKVDJYFNWRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
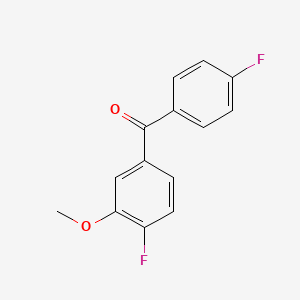

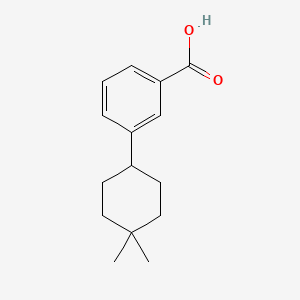
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
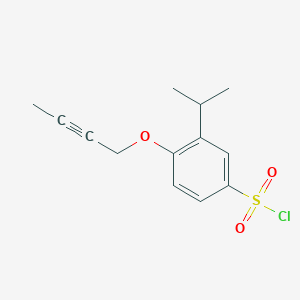
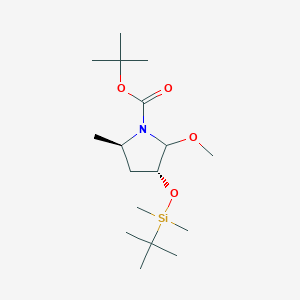
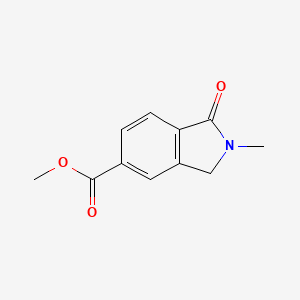

![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)
